molecular formula C17H16BrClN2S B4968498 N-(4-chlorophenyl)-4-(3,4-dimethylphenyl)-1,3-thiazol-2-amine;hydrobromide

N-(4-chlorophenyl)-4-(3,4-dimethylphenyl)-1,3-thiazol-2-amine;hydrobromide

Cat. No.: B4968498
M. Wt: 395.7 g/mol
InChI Key: UXAGLJRQZQTJDD-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-4-(3,4-dimethylphenyl)-1,3-thiazol-2-amine;hydrobromide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiazole ring, which is known for its presence in many biologically active molecules.

Properties

IUPAC Name

N-(4-chlorophenyl)-4-(3,4-dimethylphenyl)-1,3-thiazol-2-amine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2S.BrH/c1-11-3-4-13(9-12(11)2)16-10-21-17(20-16)19-15-7-5-14(18)6-8-15;/h3-10H,1-2H3,(H,19,20);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXAGLJRQZQTJDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CSC(=N2)NC3=CC=C(C=C3)Cl)C.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-4-(3,4-dimethylphenyl)-1,3-thiazol-2-amine;hydrobromide typically involves the formation of the thiazole ring followed by the introduction of the chlorophenyl and dimethylphenyl groups. Common synthetic routes include:

    Cyclization Reactions: Starting from appropriate precursors, the thiazole ring can be formed through cyclization reactions under specific conditions.

    Substitution Reactions:

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes:

    Batch Processing: Utilizing batch reactors to control reaction conditions precisely.

    Continuous Flow Synthesis: Employing continuous flow reactors for large-scale production, which can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-4-(3,4-dimethylphenyl)-1,3-thiazol-2-amine;hydrobromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Including sodium borohydride or lithium aluminum hydride.

    Catalysts: Various catalysts can be used to facilitate these reactions, depending on the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(4-chlorophenyl)-4-(3,4-dimethylphenyl)-1,3-thiazol-2-amine;hydrobromide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-4-(3,4-dimethylphenyl)-1,3-thiazol-2-amine;hydrobromide involves its interaction with specific molecular targets and pathways. The thiazole ring and phenyl groups play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorophenyl)-2-aminothiazole: Shares the thiazole ring and chlorophenyl group but lacks the dimethylphenyl group.

    4-(3,4-dimethylphenyl)-2-aminothiazole: Contains the thiazole ring and dimethylphenyl group but lacks the chlorophenyl group.

Uniqueness

N-(4-chlorophenyl)-4-(3,4-dimethylphenyl)-1,3-thiazol-2-amine;hydrobromide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

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